

Spectroscopic and Spectrometric Characterization of 6-Bromo-1H-indene: A Technical Guide

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Compound of Interest

Compound Name: 6-bromo-1H-indene

Cat. No.: B1280595

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for **6-bromo-1H-indene**. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of spectroscopy and data from structurally analogous compounds. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the analysis of this and similar molecules.

Data Presentation

The following tables summarize the predicted quantitative data for **6-bromo-1H-indene**. These values are estimations and should be confirmed by experimental data.

Table 1: Predicted ^1H NMR Spectral Data for 6-Bromo-1H-indene

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|--------------------|
| ~7.5 - 7.3 | m | 2H | Ar-H |
| ~7.2 | d | 1H | Ar-H |
| ~6.9 | dt | 1H | =CH- |
| ~6.6 | dt | 1H | =CH- |
| ~3.4 | t | 2H | -CH ₂ - |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: Predicted ¹³C NMR Spectral Data for 6-Bromo-1H-indene

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--------------------|
| ~145 | Ar-C |
| ~143 | Ar-C |
| ~132 | Ar-CH |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~125 | Ar-CH |
| ~121 | C-Br |
| ~120 | Ar-CH |
| ~35 | -CH ₂ - |

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Table 3: Predicted Infrared (IR) Absorption Bands for 6-Bromo-1H-indene

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-------------------------------------|
| 3100-3000 | Medium | =C-H Stretch (Aromatic and Vinylic) |
| 2950-2850 | Medium | C-H Stretch (Aliphatic) |
| ~1600 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1460 | Medium | C-H Bend (Aliphatic) |
| ~1050 | Strong | C-Br Stretch |
| 850-750 | Strong | C-H Bend (Out-of-plane, Aromatic) |

Table 4: Predicted Mass Spectrometry (MS) Data for 6-Bromo-1H-indene

| m/z | Relative Intensity (%) | Assignment |
|---------|------------------------|--|
| 194/196 | High | [M] ⁺ (Molecular ion, bromine isotopes) |
| 115 | High | [M - Br] ⁺ |
| 89 | Medium | [C ₇ H ₅] ⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the spectroscopic and spectrometric analysis of organic compounds such as **6-bromo-1H-indene**. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of the purified **6-bromo-1H-indene**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.
- Transfer the solution into a clean 5 mm NMR tube.

Data Acquisition (¹H NMR):

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum to the internal standard (TMS at 0.00 ppm).

Data Acquisition (¹³C NMR):

- Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
- Use a standard proton-decoupled pulse sequence to acquire the ¹³C NMR spectrum. This will result in single lines for each unique carbon atom.
- A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

- Process the data similarly to the ^1H spectrum and reference it to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **6-bromo-1H-indene** sample directly onto the center of the ATR crystal.
- Lower the press arm to ensure firm and even contact between the sample and the crystal.

Data Acquisition:

- Record the background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO_2 , H_2O).
- Record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

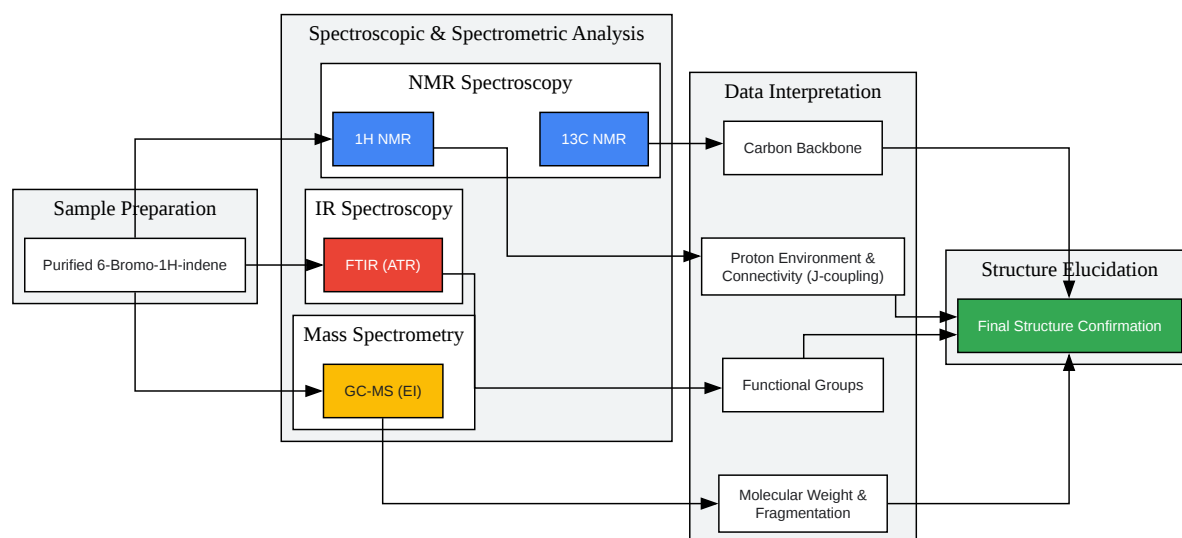
- Prepare a dilute solution of **6-bromo-1H-indene** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
- If using GC-MS, ensure the sample is sufficiently volatile and thermally stable.

Data Acquisition (GC-MS with EI):

- Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet.
- The sample is vaporized and separated on the GC column based on its boiling point and interactions with the stationary phase.
- As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
- In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like **6-bromo-1H-indene**.



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Caption: Workflow for Spectroscopic Analysis of **6-bromo-1H-indene**.

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